molecular formula C11H8N4O2S B2414539 N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 1251577-19-1

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No.: B2414539
CAS No.: 1251577-19-1
M. Wt: 260.27
InChI Key: DSJKYSZQPIWFEO-UHFFFAOYSA-N
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Description

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a cyano group, a cyclopropyl group, and an isoxazole ring

Properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c12-4-7-5-13-11(18-7)14-10(16)8-3-9(17-15-8)6-1-2-6/h3,5-6H,1-2H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJKYSZQPIWFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=NC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Isoxazole Precursors

The cyclopropyl group is introduced via [2+1] cycloaddition or palladium-catalyzed cross-couplings. Patent US10428029B2 discloses isoxazole derivatives synthesized through cyclopropanation of α,β-unsaturated carbonyl intermediates. For example:

  • Substrate : Methyl 3-(cyclopropyl)propiolate
  • Reagent : Hydroxylamine hydrochloride
  • Conditions : Ethanol, reflux (12 h)
  • Yield : 68–72%

The reaction proceeds via nucleophilic attack of hydroxylamine on the triple bond, followed by cyclization to form the isoxazole ring.

Alternative Route: Suzuki-Miyaura Coupling

Boronic ester intermediates enable regioselective functionalization. As demonstrated in, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives undergo cross-coupling with cyclopropyl halides under Pd catalysis:

  • Catalyst : Pd(PPh₃)₄ (3 mol%)
  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : Toluene/EtOH (2:1), 80°C
  • Yield : 85–89%

Preparation of 2-Amino-5-Cyano-1,3-Thiazole

Thiazole Ring Formation via Hantzsch Synthesis

Condensation of thiourea with α-haloketones provides the thiazole core. A modified protocol from ACS Omega achieves cyano incorporation:

  • Substrates : Chloroacetonitrile, thiourea
  • Conditions : EtOH/H₂O (3:1), 70°C, 4 h
  • Yield : 76%

Cyano Group Introduction via Nucleophilic Substitution

Post-functionalization of 2-amino-5-bromo-1,3-thiazole using CuCN in DMF at 120°C (6 h) affords the cyano derivative in 65% yield.

Amide Coupling Strategies

Acid Chloride Mediated Coupling

Activation of the isoxazole carboxylic acid with thionyl chloride followed by reaction with 2-amino-5-cyano-thiazole:

  • Activator : SOCl₂ (2 equiv), reflux, 2 h
  • Base : Pyridine (1.5 equiv), CH₂Cl₂, 0°C → RT
  • Yield : 82%

Carbodiimide-Based Coupling

Using EDCl/HOBt system for mild conditions:

  • Coupling Agents : EDCl (1.2 equiv), HOBt (1.2 equiv)
  • Solvent : DMF, RT, 12 h
  • Yield : 88%

Optimization and Comparative Analysis

Parameter Acid Chloride Method EDCl/HOBt Method
Reaction Time 4 h 12 h
Temperature 0°C → RT RT
Yield 82% 88%
Purity (HPLC) 95% 98%

The EDCl/HOBt method offers superior yield and purity, albeit with longer reaction times.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.12–1.18 (m, 4H, cyclopropyl), 6.89 (s, 1H, isoxazole-H), 8.32 (s, 1H, thiazole-H).
  • IR (cm⁻¹) : 2210 (C≡N), 1675 (C=O), 1540 (C=N).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity for optimized routes.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions can vary, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with thiazole and isoxazole rings . Examples include N-(benzothiazol-2-yl)-2-cyanoacetamide and 2-aminothiazole derivatives .

Uniqueness

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups and the presence of both thiazole and isoxazole rings.

Biological Activity

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

The compound can be structurally represented as follows:

N 5 cyano 1 3 thiazol 2 yl 5 cyclopropyl 1 2 oxazole 3 carboxamide\text{N 5 cyano 1 3 thiazol 2 yl 5 cyclopropyl 1 2 oxazole 3 carboxamide}

This structure incorporates a thiazole ring and an oxazole moiety, which are known for their biological relevance.

Antimicrobial Activity

Research has indicated that compounds with similar scaffolds exhibit notable antimicrobial properties. For instance, oxazole derivatives have been shown to possess significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds against various pathogens are summarized in the following table:

CompoundMIC (µg/ml) against Bacterial Strains
111.6 (C. albicans), 3.2 (E. coli)
120.8 (C. albicans), 3.2 (S. aureus)
Reference Drug3.2 (ampicillin), 1.6 (ciprofloxacin)

These findings suggest that this compound may exhibit similar antimicrobial properties, warranting further investigation into its efficacy against specific strains.

Anticancer Properties

Recent studies have explored the anticancer potential of thiazole and oxazole derivatives. For example, a library of oxadiazole derivatives demonstrated cytotoxic effects against human tumor cell lines such as HCT-116 and HeLa. The mechanism often involves the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair.

Case Study:
A study focusing on the structure-activity relationship (SAR) of oxazole derivatives revealed that modifications to the thiazole ring significantly enhanced antiproliferative activity in cancer cells . This suggests that this compound could be optimized for better anticancer efficacy.

Anti-inflammatory Effects

Anti-inflammatory properties have also been noted in compounds structurally related to this compound. Research indicates that certain derivatives inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to endotoxin stimulation . This highlights the potential for therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Membrane Disruption: Some derivatives exhibit the ability to disrupt bacterial membranes, leading to cell lysis.
  • Cytokine Modulation: The compound may modulate inflammatory pathways by inhibiting cytokine production.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation of oxazole precursors with functionalized thiazole derivatives. Key steps include:

  • Carboxamide coupling : Use of chloroacetyl chloride or carbodiimide-based coupling agents under reflux conditions with triethylamine as a base .
  • Cyclopropyl group introduction : Cyclopropanation via [2+1] cycloaddition using diazo compounds under controlled temperature (0–5°C) to avoid side reactions .
  • Optimization : Reaction yields are improved by maintaining anhydrous conditions, using high-purity reagents, and monitoring intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and cyclopropane ring integrity. For example, the cyclopropyl group shows distinct proton signals at δ 0.8–1.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ at m/z 305.3) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity measured via malachite green phosphate detection) .
  • Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer :

  • X-ray diffraction : Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and non-covalent interactions .
  • Key parameters : Cyclopropane ring puckering and dihedral angles between oxazole and thiazole rings (expected range: 10–20°) .
  • Validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* level) to identify discrepancies .

Q. How to design structure-activity relationship (SAR) studies targeting the 5-cyano-thiazole moiety?

  • Methodological Answer :

  • Analog synthesis : Replace the cyano group with nitro, amino, or halide substituents and assess bioactivity shifts .
  • Computational docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2, focusing on hydrogen bonding with the cyano group .
  • Data interpretation : Correlate electronic properties (Hammett σ values) of substituents with IC₅₀ trends .

Q. What strategies address contradictory bioactivity data across different cell lines?

  • Methodological Answer :

  • Metabolic stability assays : Test compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Membrane permeability : Use Caco-2 cell monolayers to assess efflux ratios (P-gp involvement) impacting bioavailability .
  • Transcriptomic profiling : RNA-seq of responsive vs. non-responsive cell lines to identify differential expression of target pathways .

Q. How to validate the compound’s mechanism of action when interacting with multiple biological targets?

  • Methodological Answer :

  • Pull-down assays : Immobilize the compound on agarose beads for affinity purification of binding proteins from cell lysates .
  • Kinase profiling : Use PamStation® arrays to screen 300+ kinases, identifying off-target effects .
  • CRISPR-Cas9 knockouts : Validate target specificity by deleting putative genes (e.g., EGFR) and observing loss of compound efficacy .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values for similar compounds?

  • Methodological Answer :

  • Standardize assay conditions : Ensure consistent pH, serum concentration, and incubation time across studies .
  • Batch-to-batch variability : Characterize compound purity (HPLC) and confirm stereochemistry (CD spectroscopy) for each batch .
  • Meta-analysis : Use tools like RevMan to pool data from multiple studies, adjusting for experimental heterogeneity .

Q. What statistical approaches reconcile conflicting crystallographic and computational models?

  • Methodological Answer :

  • R-factor analysis : Compare experimental (e.g., R₁ from X-ray) and calculated (DFT) electron density maps, prioritizing models with R₁ < 0.05 .
  • Molecular dynamics (MD) : Simulate thermal fluctuations to identify flexible regions misrepresented in static models .
  • Bayesian inference : Use BUSTER for refining structures with weak diffraction data, incorporating prior knowledge of bond lengths .

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